molecular formula C11H6ClNO4S B6390391 MFCD18317682 CAS No. 1261961-98-1

MFCD18317682

Cat. No.: B6390391
CAS No.: 1261961-98-1
M. Wt: 283.69 g/mol
InChI Key: LTTXKQAFSBGAEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid typically involves the reaction of 2-chloronicotinic acid with a thiophene derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: : In chemistry, 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to interact with specific proteins and enzymes makes it a useful tool for understanding biological processes .

Medicine: : In medicine, 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid may be investigated for its potential therapeutic properties. Researchers may explore its effects on various diseases and conditions to identify new treatment options .

Industry: : In industrial applications, this compound may be used in the development of new materials and products. Its unique properties make it suitable for use in various industrial processes and applications .

Mechanism of Action

The mechanism of action of 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid include other derivatives of thiophene and nicotinic acid. These compounds may share similar structural features and chemical properties .

Uniqueness: : What sets 5-(2-carboxythiophene-4-yl)-2-chloronicotinic acid apart is its specific combination of a carboxythiophene ring and a chloronicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(5-carboxythiophen-3-yl)-2-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4S/c12-9-7(10(14)15)1-5(3-13-9)6-2-8(11(16)17)18-4-6/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTXKQAFSBGAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687686
Record name 5-(5-Carboxythiophen-3-yl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-98-1
Record name 5-(5-Carboxythiophen-3-yl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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